Cas no 849035-98-9 (Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1))
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
- 4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine,hydrochloride
- 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride
- 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidinehydrochloride
- 4-{3-(Trifluoromethyl)phenyl]sulphonyl}piperidine hydrochloride
- 4-[3-(trifluoromethyl)benzenesulfonyl]piperidine hydrochloride
- 4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride
- 4-{[3-(trifluoromethyl)benzene]sulfonyl}piperidine hydrochloride
- 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1)
- SCHEMBL1498338
- 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride, AldrichCPR
- DTXSID10382243
- 4-([3-(trifluoromethyl)phenyl]sulfonyl)-piperidine hydrochloride
- MFCD04039237
- 4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine hydrochloride
- 4-(3-(trifluoromethyl)phenylsulfonyl)piperidine hydrochloride
- 4-piperidine hydrochloride
- 4-(3-[(trifluoromethyl)phenyl]sulphonyl)piperidine hydrochloride
- 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride
- 849035-98-9
- 4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidinehydrochloride
- 4-[[3-(trifluoromethyl)phenyl]sulfonyl]piperidine hydrochloride
- CS-0456193
- AKOS015849847
- 4-([3-(trifluoromethyl)phenyl]sulfonyl)piperidine hydrochloride
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- MDL: MFCD04039237
- Inchi: 1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H
- InChI Key: IVFPOQYLPREKGF-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC=C(C(F)(F)F)C=1)(C1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 329.04600
- Monoisotopic Mass: 329.0464121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 396
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 54.55000
- LogP: 4.44270
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023677-1g |
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidinehydrochloride |
849035-98-9 | 95%+ | 1g |
£110.00 | 2022-03-01 | |
| Fluorochem | 023677-5g |
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidinehydrochloride |
849035-98-9 | 95%+ | 5g |
£395.00 | 2022-03-01 | |
| Chemenu | CM313747-5g |
4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine hydrochloride |
849035-98-9 | 95% | 5g |
$645 | 2021-08-18 | |
| Apollo Scientific | PC11190-1g |
4-{3-(Trifluoromethyl)phenyl]sulphonyl}piperidine hydrochloride |
849035-98-9 | 95+% | 1g |
£196.00 | 2025-02-19 | |
| Apollo Scientific | PC11190-5g |
4-{3-(Trifluoromethyl)phenyl]sulphonyl}piperidine hydrochloride |
849035-98-9 | 95+% | 5g |
£615.00 | 2025-02-19 | |
| Apollo Scientific | PC11190-25g |
4-{3-(Trifluoromethyl)phenyl]sulphonyl}piperidine hydrochloride |
849035-98-9 | 95+% | 25g |
£1852.00 | 2025-02-19 | |
| abcr | AB170019-1 g |
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride; . |
849035-98-9 | 1 g |
€225.90 | 2023-07-20 | ||
| abcr | AB170019-5 g |
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride; . |
849035-98-9 | 5 g |
€733.60 | 2023-07-20 | ||
| Chemenu | CM313747-1g |
4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine hydrochloride |
849035-98-9 | 95% | 1g |
$145 | 2022-08-31 | |
| Chemenu | CM313747-5g |
4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine hydrochloride |
849035-98-9 | 95% | 5g |
$512 | 2022-08-31 |
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Suppliers
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Additional information on Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
Introduction to Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1), with the CAS number 849035-98-9, is a compound of significant interest in the field of chemical biology. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and therapeutic development. The unique structural features of this molecule, particularly the presence of a trifluoromethyl group and a sulfonyl moiety, contribute to its distinct chemical properties and biological activities.
The Piperidine core is a six-membered heterocyclic amine that is widely recognized for its role in the synthesis of various biologically active compounds. Its nitrogen atom can form hydrogen bonds, making it a valuable component in the design of pharmacophores. The introduction of the 4-[[3-(trifluoromethyl)phenyl]sulfonyl] group into the piperidine ring significantly enhances the molecule's interaction with biological targets. This modification imparts additional electronic and steric properties that can be exploited for therapeutic purposes.
The trifluoromethyl group is a well-documented pharmacophore that influences the metabolic stability, lipophilicity, and binding affinity of molecules. Its presence often enhances the bioavailability and efficacy of drug candidates. In contrast, the sulfonyl group is known for its ability to increase water solubility and improve binding interactions with biological targets. The combination of these two groups in Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) creates a molecule with a balanced set of properties that make it an attractive candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds based on piperidine scaffolds for their potential applications in treating various diseases. For instance, piperidine derivatives have been explored as inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The structural features of Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1), particularly its ability to interact with these enzymes through hydrogen bonding and hydrophobic interactions, make it a promising candidate for such applications.
Moreover, the compound's hydrochloride salt form enhances its solubility in aqueous solutions, which is crucial for pharmaceutical formulations. This solubility profile makes it more suitable for oral administration or incorporation into intravenous formulations. The hydrochloride form also improves the stability of the compound during storage and transportation, ensuring its efficacy remains uncompromised.
The synthesis of Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group typically involves fluorination reactions using specialized reagents. These reactions must be carefully optimized to avoid side products that could compromise the compound's integrity.
The sulfonylation step is another critical aspect of the synthesis. This step often involves reacting a halogenated derivative of piperidine with a sulfonylating agent in the presence of a catalyst. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of this transformation. Recent advances in catalytic systems have enabled more efficient and environmentally friendly sulfonylation reactions.
In terms of biological activity, preliminary studies on Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) have shown promising results in vitro. The compound has demonstrated inhibitory activity against several target enzymes relevant to cancer therapy. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and its target proteins.
The trifluoromethyl group plays a crucial role in these interactions by enhancing binding affinity through steric hindrance and electronic effects. The sulfonyl group contributes by forming hydrogen bonds with key residues in the active site pocket of the target enzyme. These interactions are critical for achieving high selectivity and efficacy.
Ongoing research aims to further explore the therapeutic potential of this compound by conducting detailed pharmacological studies. These studies will investigate its mechanism of action, pharmacokinetic properties, and potential side effects. Additionally, preclinical studies are planned to assess its safety and efficacy in animal models before moving to human clinical trials.
The development of Piperidine derivatives like Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) represents an important advancement in medicinal chemistry. These compounds offer a unique combination of structural features that make them highly suitable for drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play a significant role in future treatments.
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